molecular formula C15H12ClNO B12096888 (2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide

(2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide

Cat. No.: B12096888
M. Wt: 257.71 g/mol
InChI Key: SKAAIEVEVCBTTH-DHZHZOJOSA-N
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Description

(2E)-3-(4-Chlorophenyl)-N-phenylprop-2-enamide is a synthetic cinnamamide derivative offered for research purposes. This compound belongs to a class of organic molecules known for a broad spectrum of investigated biological activities. Research on structural analogs suggests cinnamamides are of significant interest in several scientific fields . In neuroscience, closely related anilide derivatives have been studied as potent and selective reversible inhibitors of the Monoamine Oxidase-B (MAO-B) enzyme, a key target in investigating Parkinson's disease . Other cinnamamide analogs have demonstrated anticonvulsant potential in various animal models of seizures and epilepsy . Beyond neurological research, chlorinated cinnamanilide analogs have shown promise in microbiological studies, exhibiting investigated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacterial strains . Additional research on similar compounds indicates potential for anti-inflammatory activity, with some derivatives shown to attenuate NF-κB activation in vitro . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C15H12ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)/b11-8+

InChI Key

SKAAIEVEVCBTTH-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

N-Acylation via Two-Phase Solvent System

A foundational approach involves the N-acylation of aniline with (2E)-3-(4-chlorophenyl)prop-2-enoyl chloride. Adapted from the synthesis of KM-568, this method employs a toluene/potassium carbonate biphasic system to facilitate the reaction. The acyl chloride, generated in situ from 4-chlorocinnamic acid using thionyl chloride or oxalyl chloride, reacts with aniline at 0–5°C. The product is extracted into the organic phase, washed, and purified via recrystallization.

Key Data :

  • Yield : 79%

  • Purity : >98% (HPLC)

  • Reaction Time : 4–6 hours

This method prioritizes simplicity but suffers from moderate scalability due to prolonged reaction times and sensitivity to moisture.

Microwave-Assisted Synthesis

Phosphorus Trichloride-Mediated Coupling

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of N-aryl-4-chlorocinnamamides. In this protocol, 4-chlorocinnamic acid and aniline react in dry chlorobenzene with phosphorus trichloride (PCl₃) as a coupling agent. The mixture is irradiated at 130°C for 20–30 minutes, yielding the target compound after aqueous workup.

Key Data :

  • Yield : 70–85%

  • Reaction Time : 20–30 minutes

  • Purity : Confirmed by ¹H NMR, ¹³C NMR, and LC/MS

The microwave method reduces side reactions, ensuring high E-isomer selectivity. PCl₃ acts as both a catalyst and dehydrating agent, promoting acyl chloride formation and subsequent amide bond formation.

Solvent and Temperature Optimization

Studies comparing solvents (chlorobenzene vs. toluene) reveal chlorobenzene’s superiority in dissolving reactants and stabilizing intermediates. Elevated temperatures (130°C) under microwave conditions accelerate kinetics, achieving near-complete conversion within 30 minutes.

Characterization and Analytical Validation

Spectroscopic Analysis

Structural confirmation relies on multimodal spectroscopy:

  • ¹H NMR : Doublet peaks at δ 6.3–6.5 ppm (J = 15.8 Hz) confirm the trans (E) configuration of the α,β-unsaturated carbonyl group. Aromatic protons of the 4-chlorophenyl and phenyl groups appear as multiplet signals between δ 7.2–7.8 ppm.

  • ¹³C NMR : Carbonyl resonance at δ 165–167 ppm, with olefinic carbons at δ 120–125 ppm.

  • LC/MS : Molecular ion peak at m/z 297.1 [M+H]⁺.

Chromatographic Purity Assessment

Reverse-phase HPLC with C18 columns and methanol-water mobile phases confirms purity >98%. Retention times correlate with log k values, reflecting compound lipophilicity.

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)Purity (%)Reaction TimeScalability
Conventional N-AcylationToluene/K₂CO₃, 0–5°C79984–6 hoursModerate
Microwave (PCl₃)Chlorobenzene, 130°C, MW809930 minutesHigh

Microwave synthesis outperforms conventional methods in speed and yield, making it preferable for industrial applications. However, PCl₃’s moisture sensitivity necessitates anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-(4-chlorophenyl)-N-phenyl-, (2E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or alkoxides in alcohol solvents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of (2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide exhibit significant anticonvulsant properties. In animal models, it has been shown to reduce seizure frequency and intensity, making it a candidate for further development as an antiepileptic drug. The compound's effectiveness was evaluated using various seizure models, including the maximal electroshock test and the 6-Hz psychomotor seizure model, demonstrating promising results with effective doses ranging from 13.21 mg/kg to 114.4 mg/kg in different tests .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Results indicated that this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging between 0.15 µM to 5.57 µM for certain strains .

Antimalarial Activity

In another study exploring antimalarial properties, derivatives of this compound were tested for their ability to inhibit Plasmodium falciparum growth. The most effective derivative showed an IC50 value of 0.58 µM, indicating strong potential as an antimalarial agent .

Data Summary

The following table summarizes the biological activities and relevant findings associated with this compound:

Biological Activity Tested Strain/Model IC50/MIC Reference
AnticonvulsantFrings audiogenic seizure modelED50 = 13.21 mg/kg
AntimicrobialMRSAMIC = 0.15 µM
AntimicrobialVREMIC = 2.34 µM
AntimalarialPlasmodium falciparumIC50 = 0.58 µM

Case Study 1: Anticonvulsant Efficacy

A detailed evaluation of this compound's anticonvulsant activity was conducted using genetically predisposed seizure-susceptible mice. The study reported a significant reduction in seizure episodes when administered at effective doses, suggesting a mechanism involving modulation of neurotransmitter systems .

Case Study 2: Antimicrobial Resistance

In a comparative analysis of various derivatives against resistant bacterial strains, this compound was highlighted for its superior activity against MRSA compared to traditional antibiotics like vancomycin, indicating its potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-(4-chlorophenyl)-N-phenyl-, (2E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chlorinated Cinnamanilides

3,4-Dichlorophenyl Analogues

Compounds such as (2E)-3-(3,4-dichlorophenyl)-N-phenylprop-2-enamide exhibit enhanced antibacterial activity due to increased lipophilicity (logk = 3.8–4.2) and halogen bonding. For example:

  • MIC against S. aureus: 0.5–2 µM (vs. 8 µM for 4-chloro derivative)
  • MIC against Mycobacterium tuberculosis: 4 µM (vs. inactive for 4-chloro) .

The dichlorination at C3 and C4 positions improves membrane permeability and target engagement, likely through halogen bonds with residues like Asp272 and Ser229 in bacterial enzymes .

Fluorinated Analogues

Fluorine substitution on the N-phenyl ring (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide ) enhances potency against methicillin-resistant S. aureus (MRSA) (MIC = 0.25 µM) via trifluoromethyl-mediated halogen bonding and increased metabolic stability .

Non-Chlorinated Cinnamanilides

Removal of the 4-chloro substituent (e.g., (2E)-3-phenyl-N-phenylprop-2-enamide ) reduces antibacterial activity (MIC against S. aureus = 64 µM), highlighting the critical role of chlorine in target interaction .

Chalcone Derivatives

Structurally related chalcones, such as (2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one , demonstrate distinct intermolecular interactions (e.g., π-π stacking and C–H···O bonds) in crystal lattices, leading to higher thermal stability but lower solubility compared to cinnamanilides .

Ibuprofen-Amide Hybrids

Hybrids like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide merge anti-inflammatory and antimicrobial properties. However, their bulky substituents reduce antibacterial efficacy (MIC = 32–128 µM) compared to cinnamanilides .

Mechanistic Insights

  • Halogen Bonding : Chlorine and fluorine substituents stabilize ligand-target complexes via interactions with electronegative residues (e.g., Asp272 in Plasmodium falciparum enzymes) .
  • Lipophilicity : Higher logk values correlate with improved Gram-positive bacterial membrane penetration .
  • Cytotoxicity : Bulky substituents (e.g., trifluoromethyl) increase cytotoxicity, while chlorine alone maintains selectivity .

Biological Activity

(2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide, a member of the cinnamamide class, has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique structural composition that may influence its interaction with biological targets, leading to various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN, with a molecular weight of 283.77 g/mol. The compound contains an enamide functional group and a chlorophenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds within this class can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation may result in therapeutic effects for psychiatric disorders such as anxiety and depression .

Additionally, the compound may exhibit antimalarial properties, as evidenced by studies on similar derivatives that demonstrate significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, related compounds have shown IC50 values ranging from 0.58 µM to 31 µM against chloroquine-sensitive strains .

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating how structural modifications impact the biological potency of compounds similar to this compound. Key findings include:

  • Lipophilicity : A higher lipophilicity often correlates with increased cellular uptake and potency. Compounds with optimal lipophilicity values were more effective in penetrating erythrocytes to exert their pharmacological effects .
  • Substituent Effects : The position and nature of substituents on the phenyl ring significantly influence biological activity. For example, compounds with electron-withdrawing groups tend to enhance antiplasmodial activity .

Antimalarial Activity

A study examining a range of N-phenyl-substituted cinnamanilides found that derivatives similar to this compound exhibited promising antiplasmodial activity. The most active derivative showed an IC50 value of 0.58 µM against P. falciparum 3D7/MRA-102, indicating strong potential for further development as an antimalarial agent .

Anticonvulsant Activity

Another relevant study focused on related cinnamamide derivatives demonstrated anticonvulsant properties in several animal models of epilepsy. These findings suggest that modifications in the chemical structure can lead to significant variations in pharmacological effects, potentially positioning these compounds as candidates for treating seizure disorders .

Data Summary Table

Compound NameBiological ActivityIC50/EffectReference
This compoundAntimalarial0.58 µM
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamideAntimalarial0.58 µM
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideAnticonvulsantED50 = 13.21 mg/kg

Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Esterification : React 4-chlorobenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form 4-chlorobenzoic acid ethyl ester.

Amidation : Treat the ester with propanimide under basic conditions (e.g., K₂CO₃ or NaH) to yield the target compound.
Key Considerations: Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are employed for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm stereochemistry and substituent positions. The E-configuration of the α,β-unsaturated amide is confirmed by a coupling constant J ≈ 12–16 Hz for the trans-olefinic protons .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Determine absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .

Q. What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or photodegradation. Desiccate to avoid moisture absorption .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy (refer to analogous compounds in safety data) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution data to optimize parameters (e.g., anisotropic displacement, hydrogen bonding). For twinned crystals, apply TWIN/BASF commands in SHELX .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or disorder. Analyze residual electron density peaks to identify unresolved solvent molecules .
  • Hydrogen Bonding : Apply graph set analysis (e.g., Etter’s rules) to categorize motifs (e.g., R₂²(8) for dimeric interactions) and validate hydrogen-bond networks .

Q. What computational approaches model the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level using Gaussian 09/16. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS to study conformational stability .
  • Docking Studies : Use AutoDock Vina to explore interactions with biological targets (e.g., enzymes with α,β-unsaturated amide-binding sites) .

Q. How are intermolecular interactions analyzed in the crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···O=C) and π-π stacking interactions using Mercury software. Quantify interaction energies with CrystalExplorer .
  • Hirshfeld Surface Analysis : Map dₑ (electron density) and dᵢ (nucleus distance) surfaces to visualize contact contributions (e.g., H···Cl, C-H···π) .
  • Thermal Ellipsoids : Assess molecular rigidity via anisotropic displacement parameters (ADPs) in ORTEP-3. High ellipsoid anisotropy suggests dynamic disorder .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Experimental Design : Standardize assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HeLa, MCF-7) and controls. Validate purity via HPLC (>95%) .
  • SAR Analysis : Compare substituent effects (e.g., chloro vs. nitro groups) on activity. Use CoMFA/CoMSIA for 3D-QSAR modeling .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with kinetic analysis (Km/Vmax) to confirm target specificity .

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